

Validating the Structure of 3-Butenyl Acetate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-Butenyl acetate

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A definitive guide to the structural verification of **3-butenyl acetate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its common isomers, crotyl acetate and 1-butenyl acetate. This document provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unambiguously confirm the structure of **3-butenyl acetate**.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in both ^1H and ^{13}C NMR spectra, the precise connectivity of atoms within a molecule can be determined. In the case of **3-butenyl acetate**, NMR provides a clear fingerprint that distinguishes it from its structural isomers.

The key structural features of **3-butenyl acetate** that are readily identifiable by NMR are the terminal double bond, the methylene group adjacent to the oxygen of the ester, the allylic methylene group, and the acetyl group. Each of these features gives rise to characteristic signals in the ^1H and ^{13}C NMR spectra.

Comparative NMR Data

To facilitate the unambiguous identification of **3-butenyl acetate**, the following tables summarize its ^1H and ^{13}C NMR chemical shifts alongside those of its common isomers, crotyl acetate (a mixture of E and Z isomers) and 1-butenyl acetate. The data presented here is

based on typical values observed in deuterated chloroform (CDCl_3) and may vary slightly depending on the experimental conditions.

Table 1: ^1H NMR Chemical Shift Data (ppm) in CDCl_3

Proton Assignment	3-Butenyl acetate	Crotyl acetate (E/Z mixture)	1-Butenyl acetate
H-1' ($\text{CH}_3\text{-C=O}$)	~2.05 (s)	~2.06 (s)	~2.10 (s)
H-2 (O-CH_2)	~4.15 (t)	~4.50 (d)	~7.00 (d)
H-3 ($\text{CH}_2\text{-CH=}$)	~2.40 (q)	-	~5.20 (m)
H-4 ($=\text{CH}$)	~5.80 (m)	~5.70 (m)	~6.20 (m)
H-4' ($=\text{CH}_2$)	~5.10 (m)	-	-
$=\text{CH-CH}_3$	-	~1.70 (d)	-
CH=CH-CH_3	-	~5.55 (m)	-

Table 2: ^{13}C NMR Chemical Shift Data (ppm) in CDCl_3

Carbon Assignment	3-Butenyl acetate	Crotyl acetate (E/Z mixture)	1-Butenyl acetate
C-1' ($\text{CH}_3\text{-C=O}$)	~21.0	~21.0	~20.8
C=O	~171.0	~170.5	~168.0
C-2 (O-CH_2)	~63.5	~65.0	-
C-3 ($\text{CH}_2\text{-CH=}$)	~34.0	-	-
C-4 ($=\text{CH}$)	~134.0	~125.0, ~130.0	~140.0
C-4' ($=\text{CH}_2$)	~117.5	-	-
O-CH=	-	-	~110.0
$=\text{CH-CH}_3$	-	~17.8	-

Experimental Protocols

Sample Preparation

- Accurately weigh approximately 10-20 mg of the sample (**3-butenyl acetate** or its isomer).
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition

- The ^1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl_3 solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard single-pulse experiment is used with the following typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

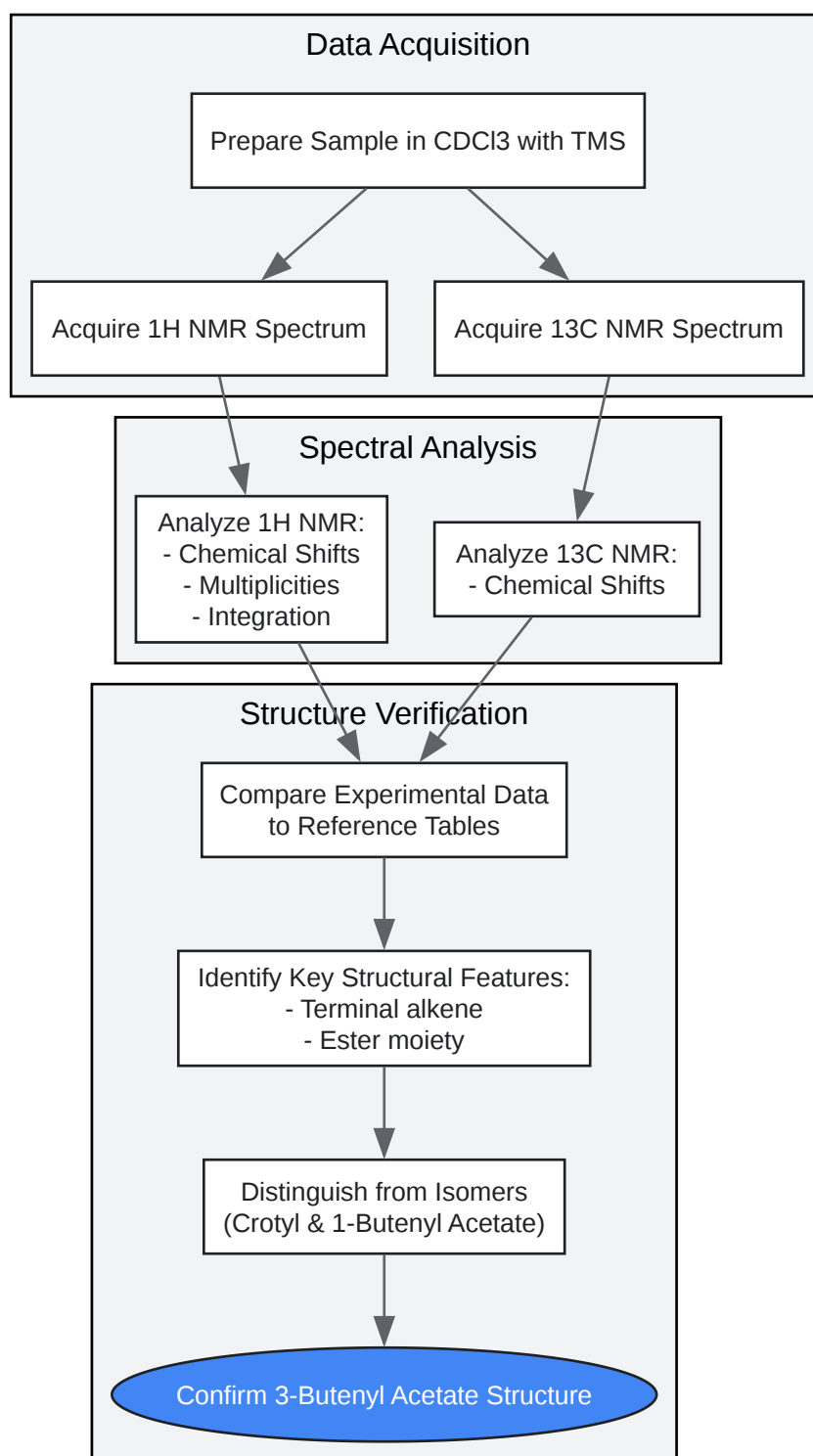
^{13}C NMR Acquisition

- The ^{13}C NMR spectrum is acquired on the same spectrometer as the ^1H NMR.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Typical acquisition parameters include:

- Pulse angle: 30 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more, depending on the sample concentration.
- The FID is processed similarly to the ^1H NMR data, with chemical shifts referenced to the CDCl_3 solvent signal at 77.16 ppm.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of **3-butenyl acetate** using the obtained NMR data.



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Caption: Workflow for the validation of **3-Butenyl acetate** structure.

By following this systematic approach and comparing the acquired NMR data with the provided reference tables, researchers can confidently validate the structure of **3-butenyl acetate** and distinguish it from its isomers. This ensures the purity and identity of the compound for its intended application in research and development.

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